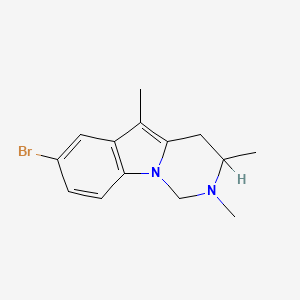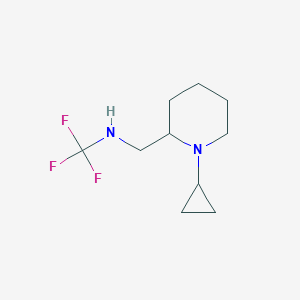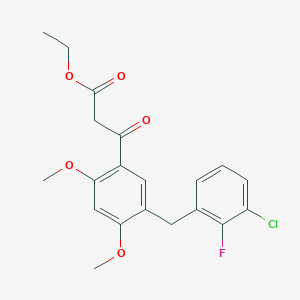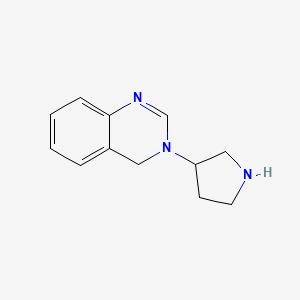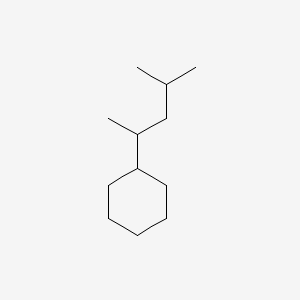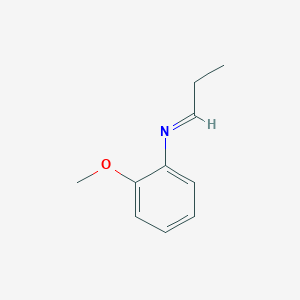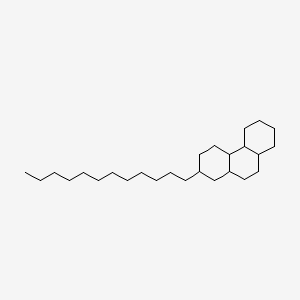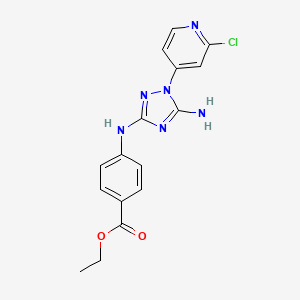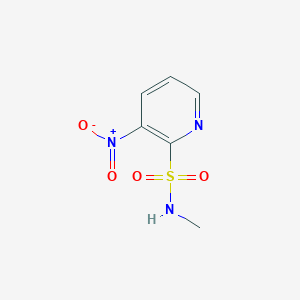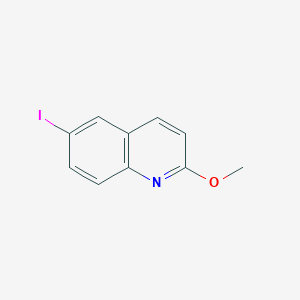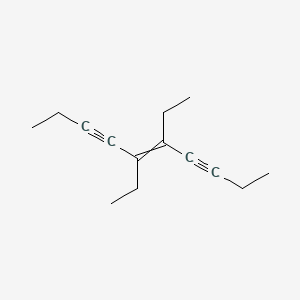
5,6-Diethyldec-5-ene-3,7-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethyldec-5-ene-3,7-diyne is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both double and triple bonds in its structure makes it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyldec-5-ene-3,7-diyne can be achieved through various methods. One common approach involves the coupling of azide-terminated polymer building blocks with sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD) small linkers. This method leverages the self-accelerating double strain-promoted azide-alkyne cycloaddition (DSPAAC) click reaction, which allows for efficient preparation under mild ambient conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diethyldec-5-ene-3,7-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5,6-Diethyldec-5-ene-3,7-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 5,6-Diethyldec-5-ene-3,7-diyne involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit fatty acid biosynthesis in microbes by targeting specific enzymes involved in phospholipid synthesis . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
Dec-5-ene-3,7-diyne, 2,9-dimethyl-: Another compound with a similar structure but different substituents.
1,3-Diynes: Compounds with two triple bonds, often used in similar chemical reactions and applications.
Uniqueness
5,6-Diethyldec-5-ene-3,7-diyne stands out due to its specific combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis
Propiedades
Número CAS |
61228-08-8 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
5,6-diethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h5-8H2,1-4H3 |
Clave InChI |
RHLPBAPBYVYDQF-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(=C(CC)C#CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


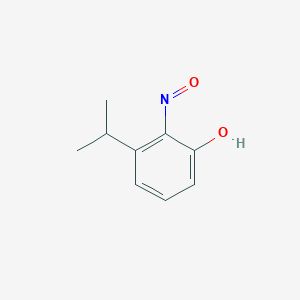
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)

